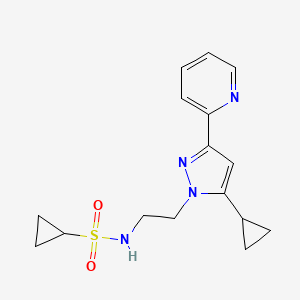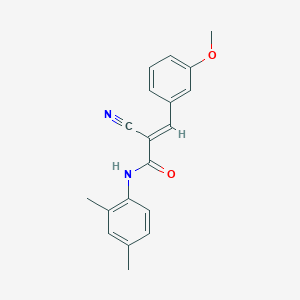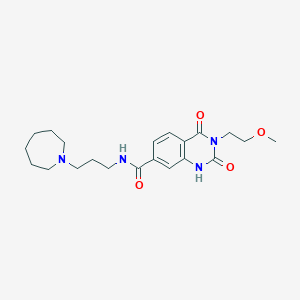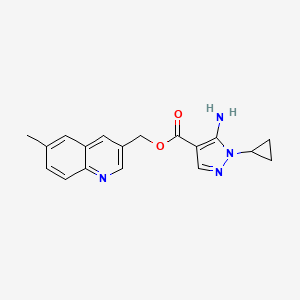![molecular formula C15H10ClN3O5S2 B2872173 Methyl 2-[2-(5-chlorothiophene-2-carbonyl)imino-6-nitro-1,3-benzothiazol-3-yl]acetate CAS No. 865198-37-4](/img/structure/B2872173.png)
Methyl 2-[2-(5-chlorothiophene-2-carbonyl)imino-6-nitro-1,3-benzothiazol-3-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the thiophene and benzothiazole rings. The specific reagents and conditions would depend on the exact synthetic route chosen .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The thiophene and benzothiazole rings would contribute to the compound’s aromaticity, while the carbonyl, imino, and nitro groups would add polarity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The thiophene and benzothiazole rings might undergo electrophilic aromatic substitution reactions, while the carbonyl group could be involved in nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple polar groups would likely make it soluble in polar solvents . Its melting and boiling points would depend on the strength of the intermolecular forces .Applications De Recherche Scientifique
Pharmaceutical Research: Anticoagulant Development
This compound is closely related to the synthesis of Rivaroxaban , a novel oral anticoagulant. It acts as an intermediate in the production of Rivaroxaban, which is used for the prevention and treatment of venous thromboembolism and stroke . The compound’s role in the synthesis process is crucial for ensuring the purity and efficacy of the final pharmaceutical product.
Analytical Chemistry: Chromatographic Analysis
In analytical chemistry, particularly in high-performance liquid chromatography (HPLC), this compound is used to develop methods for the separation of process-related impurities and degradation products in pharmaceuticals . It serves as a standard for quantifying genotoxic impurities, ensuring drug safety.
Material Science: Organic Semiconductor Development
Thiophene derivatives, such as the one , are significant in material science. They are used in the development of organic semiconductors, which are essential for creating organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . The compound’s properties can influence the performance and stability of these devices.
Medicinal Chemistry: Biological Activity Profiling
The thiophene moiety is known for its wide range of biological activities. Compounds containing this moiety are studied for their potential anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties . This specific compound could be a key subject in the discovery of new therapeutic agents.
Chemical Synthesis: Intermediate for Advanced Compounds
In synthetic chemistry, this compound is used as an intermediate for the construction of more complex molecules. It can undergo various reactions, including condensation, to form a diverse array of thiophene derivatives with potential applications in different fields .
Environmental Chemistry: Corrosion Inhibition
Thiophene derivatives are also explored for their use as corrosion inhibitors in industrial applications. The compound could be part of studies aimed at developing more efficient and environmentally friendly corrosion inhibitors .
Mécanisme D'action
Propriétés
IUPAC Name |
methyl 2-[2-(5-chlorothiophene-2-carbonyl)imino-6-nitro-1,3-benzothiazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O5S2/c1-24-13(20)7-18-9-3-2-8(19(22)23)6-11(9)26-15(18)17-14(21)10-4-5-12(16)25-10/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQZUFDQTKAMMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methoxy-N-methyl-N-[[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2872090.png)
![N-(4-acetylphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide](/img/structure/B2872092.png)

![ethyl 2-(3,4,9-trimethyl-6,8-dioxo-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triaz ino[4,3-h]purinyl)acetate](/img/structure/B2872095.png)
![ethyl 2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2872096.png)






![3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol](/img/structure/B2872110.png)

